3-Acetyl-2-methylquinoline-4-carboxylic acid
Overview
Description
3-Acetyl-2-methylquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an acetyl group at the third position, a methyl group at the second position, and a carboxylic acid group at the fourth position on the quinoline ring. The molecular formula of this compound is C₁₃H₁₁NO₃ . Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Doebner-Von Miller Synthesis: This method involves the reaction of aniline with an aldehyde and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids.
Friedländer Synthesis: This method uses 2-aminobenzaldehyde with another carbonyl component to form 2- and 3-substituted quinolines.
Pfitzinger Reaction: This reaction combines isatin with a carbonyl compound under basic conditions to give 2- and 3-substituted quinoline-4-carboxylic acids.
Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Acetyl-2-methylquinoline-4-carboxylic acid serves as a central template for the synthesis of various quinoline derivatives, which are used in the development of new chemical entities with potential biological activities .
Biology and Medicine: Quinoline derivatives exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer properties. They are used in the development of drugs for treating various diseases .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). They also serve as intermediates in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-acetyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes like dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition can lead to antiproliferative effects on rapidly dividing cells, making these compounds useful in cancer therapy .
Comparison with Similar Compounds
2-Methylquinoline-4-carboxylic acid: Similar structure but lacks the acetyl group at the third position.
3-Acetylquinoline: Similar structure but lacks the methyl and carboxylic acid groups.
Quinoline-4-carboxylic acid: Lacks both the acetyl and methyl groups.
Uniqueness: 3-Acetyl-2-methylquinoline-4-carboxylic acid is unique due to the presence of both the acetyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
3-acetyl-2-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-7-11(8(2)15)12(13(16)17)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPCSIUQHLNUFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351619 | |
Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106380-95-4 | |
Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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